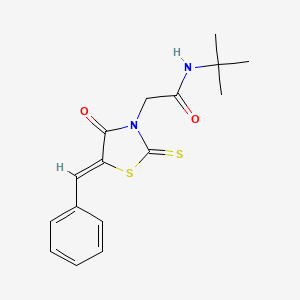
2-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(tert-butyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(tert-butyl)acetamide, also known as BZT-1, is a small molecule compound that has been widely studied for its potential applications in scientific research. BZT-1 is a thiazolidinone derivative, which is a class of compounds that have been shown to exhibit a wide range of pharmacological activities.
作用機序
The mechanism of action of 2-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(tert-butyl)acetamide is not fully understood, but it has been shown to act as a multi-target agent that modulates various signaling pathways. This compound has been shown to interact with various proteins and enzymes, including histone deacetylases, cyclin-dependent kinases, and heat shock proteins. It has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, depending on the research field. In neuroscience, this compound has been shown to enhance cognitive function, improve memory, and protect against neurodegeneration. In cancer research, this compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. It has also been shown to modulate the immune system and reduce inflammation.
実験室実験の利点と制限
2-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(tert-butyl)acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. It is also relatively easy to synthesize and modify, making it a versatile compound for scientific research. However, this compound also has some limitations, including its potential toxicity and lack of selectivity for specific targets. It is important to carefully evaluate the potential risks and benefits of using this compound in lab experiments.
将来の方向性
There are several future directions for research on 2-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(tert-butyl)acetamide. One area of interest is the development of new derivatives with improved pharmacological properties. Another area of interest is the elucidation of the mechanism of action of this compound and its interactions with various proteins and enzymes. Additionally, further studies are needed to evaluate the potential applications of this compound in various scientific research fields, including neuroscience, cancer research, and drug discovery.
合成法
2-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(tert-butyl)acetamide can be synthesized through a multistep process that involves the condensation of 2-aminothiazole with benzaldehyde, followed by the reaction with tert-butylacetoacetate and thiosemicarbazide. The final product is obtained through the reaction with acetic anhydride and pyridine. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable compound for scientific research.
科学的研究の応用
2-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(tert-butyl)acetamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to exhibit neuroprotective effects and enhance cognitive function. It has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, this compound has been shown to exhibit anticancer activity and inhibit tumor growth. It has also been studied as a potential chemotherapeutic agent. In drug discovery, this compound has been used as a lead compound to develop new drugs with improved pharmacological properties.
特性
IUPAC Name |
2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-tert-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-16(2,3)17-13(19)10-18-14(20)12(22-15(18)21)9-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H,17,19)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSLZGHBPCQKER-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C(=O)C(=CC2=CC=CC=C2)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)CN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24809444 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[2-(allyloxy)-5-chlorobenzylidene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5115802.png)
amino]-N-(3,4-dichlorophenyl)benzamide](/img/structure/B5115803.png)
![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-cyclopropylacetamide](/img/structure/B5115821.png)
![N-(4-{[4-(benzyloxy)benzoyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B5115830.png)


![1-(4-bromophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115848.png)

![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5115853.png)
![6-(4-ethylphenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5115864.png)
![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5115868.png)


![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5115880.png)
